molecular formula C16H18N2O3S B5759198 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide

カタログ番号 B5759198
分子量: 318.4 g/mol
InChIキー: ABKYMOBDUVMPOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It was discovered by a team of scientists at Spinifex Pharmaceuticals, Australia, and is currently in the clinical development phase. EMA401 is a potent and selective blocker of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the regulation of pain signaling.

作用機序

The mechanism of action of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide is based on its ability to selectively block the AT2R, which is known to be involved in the regulation of pain signaling. AT2R is expressed in sensory neurons and has been shown to modulate pain perception by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a key mediator of pain sensation, and its inhibition by AT2R activation results in a reduction in pain behavior.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include the inhibition of TRPV1 channel activity, the reduction of inflammatory cytokine production, and the modulation of the endocannabinoid system. 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of chronic pain.

実験室実験の利点と制限

The main advantage of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide for lab experiments is its selectivity for the AT2R, which allows for the specific targeting of pain signaling pathways. Moreover, 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has a favorable safety profile, which makes it suitable for use in animal studies. However, one limitation of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in some experimental settings.

将来の方向性

There are several potential future directions for the development of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide and related compounds. One possibility is the optimization of the pharmacokinetic properties of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide to improve its bioavailability and half-life. Another direction is the exploration of the therapeutic potential of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide in other pain conditions, such as migraine and fibromyalgia. Finally, the combination of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide with other analgesic drugs may provide synergistic effects and improve pain relief in patients.

合成法

The synthesis of 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid with phenoxyacetic acid to form the corresponding amide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to form the desired amide product.

科学的研究の応用

4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has been shown to be effective in reducing pain behavior and improving quality of life. Moreover, 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

特性

IUPAC Name

4-ethyl-5-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKYMOBDUVMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。